CP-67804

説明

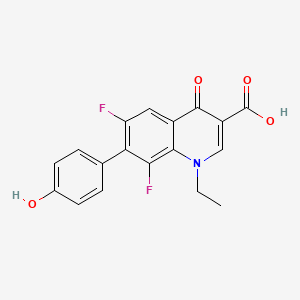

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYERGISJXHBTKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146176 |

Source

|

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-08-1 |

Source

|

| Record name | CP 67804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-67804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of CP-690,550 (Tofacitinib) in T Cells

Introduction

CP-690,550, now widely known as tofacitinib (B832), is an orally administered small molecule developed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors that drive immune cell function and inflammation.[3][4] T cells, in particular, are highly dependent on JAK-mediated signals for their development, proliferation, differentiation, and effector functions.

This technical guide provides a detailed examination of the molecular mechanism of action of CP-690,550 in T cells. It consolidates quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.

Core Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines essential for T cell-mediated immunity.[2][5] The pathway functions as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the T cell surface, leading to receptor dimerization.

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, which control various T cell functions including differentiation and cytokine production.[4]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells and is crucial for signaling through receptors that contain the common gamma chain (γc).[1][2]

Caption: The canonical JAK-STAT signaling pathway in T cells.

CP-690,550: A Potent JAK Inhibitor

CP-690,550 functions by competitively inhibiting the ATP-binding site of Janus kinases.[6] While initially developed as a selective JAK3 inhibitor, it is now understood to be a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3 and, to a lesser extent, JAK2.[7][8] This inhibitory profile is key to its broad efficacy in T cell-mediated immune responses. The inhibition of JAK1 and JAK3 disrupts the signaling of a large group of cytokines that utilize the γc receptor subunit, which is fundamental to T cell biology.[9]

Caption: CP-690,550 competitively inhibits the ATP-binding site of JAKs.

Impact on T Cell Signaling and Function

CP-690,550's inhibition of JAKs has profound consequences for T cells, affecting their activation, proliferation, and differentiation into distinct effector subsets.

Inhibition of T Cell Activation and Proliferation

CP-690,550 has been shown to reduce T cell activation and proliferation in a dose-dependent manner.[10][11] This is largely due to the blockade of IL-2 signaling, a critical cytokine for T cell proliferation that signals through JAK1 and JAK3. By inhibiting this pathway, tofacitinib reduces the expression of activation markers like CD25 and the proliferation antigen Ki-67.[11] In vitro studies have shown that tofacitinib markedly reduces the proliferation of lymphocytes from healthy donors stimulated with PHA.[3]

Modulation of T Helper Cell Differentiation

CP-690,550 significantly alters the differentiation of naive CD4+ T cells into various T helper (Th) subsets by blocking the signaling of key polarizing cytokines.

-

Th1 Cells: Differentiation into Th1 cells, which are crucial for cell-mediated immunity, is driven by IFN-γ and IL-12, which signal through JAK1/JAK2 and STAT1/STAT4. CP-690,550 prevents the activation of STAT1 and the induction of T-bet, the master transcription factor for Th1 cells, thereby inhibiting Th1 polarization and subsequent IFN-γ production.[3][9][12]

-

Th2 Cells: Th2 differentiation is dependent on IL-4 signaling via JAK1/JAK3 and STAT6. CP-690,550 effectively blocks this pathway, leading to inhibited Th2 differentiation.[9][12]

-

Th17 Cells: The differentiation of pro-inflammatory Th17 cells is complex, often driven by IL-6, IL-23, and TGF-β. CP-690,550 interferes with Th17 differentiation by blocking IL-6 and IL-23 signaling, which depend on JAK1/JAK2/TYK2, leading to reduced expression of IL-17A, IL-17F, and IL-22.[9][12]

Caption: CP-690,550 inhibits signaling pathways for Th1, Th2, and Th17 differentiation.

Quantitative Data Summary

The inhibitory effects of CP-690,550 on JAK kinases and T cell functions have been quantified in numerous studies.

Table 1: In Vitro Inhibitory Potency of CP-690,550 against JAK Kinases

| Kinase | Cellular Assay IC50 (nM) | Source |

|---|---|---|

| JAK1 | ~20 | [8] |

| JAK2 | ~100 | [8] |

Table 2: Effects of CP-690,550 on T Cell Functions In Vitro

| T Cell Function | Cell Type | Tofacitinib Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Proliferation | Murine Naive CD4+ T cells | Up to 1000 nM | No effect on proliferation | [3] |

| Proliferation | Human PBMCs (PHA stimulated) | 100 nM | Marked reduction in proliferation | [3] |

| Activation (CD25 expression) | Human Naive & Memory T cells | 1 µM | Significant reduction in CD25+ cells | [11] |

| IFN-γ Production | Human Naive & Memory T cells | 1 µM | Significant reduction | [11] |

| IL-17 Production | Human Naive & Memory T cells | 1 µM | Reduction (less pronounced than on IL-22) | [11] |

| Granzyme B Expression | Human Memory CD4+ & CD8+ T cells | 1 µM | Significant reduction |[11] |

Key Experimental Protocols

The following are representative protocols for assessing the effects of CP-690,550 on T cells, synthesized from methodologies reported in the literature.

Protocol: Assessment of Tofacitinib on Cytokine-Induced STAT Phosphorylation

This protocol assesses the inhibitory effect of CP-690,550 on the phosphorylation of STAT proteins downstream of cytokine receptor activation.

-

T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation. Purify CD4+ or CD8+ T cells using negative selection magnetic beads.

-

Pre-incubation: Resuspend purified T cells in complete RPMI-1640 medium. Pre-incubate cells (e.g., 1x10⁶ cells/mL) with varying concentrations of CP-690,550 (e.g., 10 nM - 1000 nM) or a vehicle control (DMSO) for 45-60 minutes at 37°C.[13]

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state. Subsequently, permeabilize the cells with a methanol-based buffer to allow antibody access to intracellular targets.

-

Staining: Stain the cells with fluorescently-labeled antibodies against a surface marker (e.g., CD4) and the phosphorylated STAT protein of interest (e.g., anti-pSTAT5-Alexa Fluor 647).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the T cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal in treated versus untreated cells.

Caption: Experimental workflow for measuring STAT phosphorylation in T cells.

Protocol: In Vitro T Helper Cell Differentiation Assay

This protocol evaluates the effect of CP-690,550 on the differentiation of naive T cells into effector lineages.

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from human PBMCs using cell sorting or magnetic bead-based selection.

-

Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies overnight at 4°C to provide T cell receptor stimulation.[11]

-

Cell Culture: Seed naive CD4+ T cells (e.g., 0.2x10⁶ cells/well) in complete T cell medium.

-

Treatment and Polarization: Add CP-690,550 (e.g., 1 µM) or vehicle control to the wells. Immediately add the polarizing cytokine cocktail:

-

Th1: IL-12 and anti-IL-4 antibody.

-

Th17: IL-1β, IL-6, IL-23, anti-IL-4, and anti-IFN-γ antibodies.

-

-

Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator.

-

Restimulation: Before analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) to enhance intracellular cytokine detection.

-

Analysis: Harvest the cells and perform intracellular staining for key transcription factors (e.g., T-bet for Th1) and cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) for analysis by flow cytometry.

Conclusion

CP-690,550 (tofacitinib) exerts its profound immunomodulatory effects on T cells through potent inhibition of the JAK-STAT signaling pathway. By primarily targeting JAK1 and JAK3, it effectively blocks the action of a multitude of cytokines essential for T cell activation, proliferation, and differentiation. Its ability to suppress the generation of pathogenic Th1 and Th17 cells, while also limiting the function of other T cell subsets, underpins its therapeutic efficacy in a range of autoimmune and inflammatory disorders.[9] The experimental frameworks provided herein offer a basis for the continued investigation and characterization of JAK inhibitors in the context of T cell immunology and drug development.

References

- 1. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles | MDPI [mdpi.com]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. youtube.com [youtube.com]

- 5. JAK/STAT signaling | Hello Bio [hellobio.com]

- 6. benchchem.com [benchchem.com]

- 7. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Tofacitinib's Selectivity Profile for JAK1 and JAK3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the signaling pathway for numerous cytokines and growth factors involved in inflammation and immunity.[1][2] While initially developed as a selective JAK3 inhibitor, Tofacitinib is now widely recognized as a pan-JAK inhibitor, demonstrating significant activity against JAK1 and, to a lesser extent, JAK2.[3][4] This guide provides a comprehensive technical overview of Tofacitinib's selectivity profile for JAK1 and JAK3, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development efforts in this area.

Quantitative Selectivity Profile

The inhibitory activity of Tofacitinib against the JAK isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) value. These values can vary depending on the assay format (biochemical vs. cellular) and specific experimental conditions.

Table 1: Biochemical IC50 Values for Tofacitinib

This table summarizes the IC50 values of Tofacitinib against isolated JAK enzymes.

| Kinase | Tofacitinib IC50 (nM) | Reference(s) |

| JAK1 | ~1-5 | [5] |

| JAK2 | ~5-20 | [5] |

| JAK3 | ~1-5 | [5] |

| TYK2 | - | [5] |

Note: IC50 values are approximate and compiled from multiple sources. Assay conditions can influence absolute values.[5]

Table 2: Cellular IC50 Values for Tofacitinib

This table presents the IC50 values of Tofacitinib in cellular assays, which measure the inhibition of downstream signaling events, such as STAT phosphorylation.

| Cell-Based Assay (Cytokine Stimulus) | Downstream Readout | Tofacitinib IC50 (nM) | JAK Pathway(s) Primarily Inhibited | Reference(s) |

| IL-2 induced proliferation in CD4+ T cells | Proliferation | <50 | JAK1/JAK3 | [6] |

| IL-4 induced STAT6 phosphorylation in NHLF cells | pSTAT6 | ~37 | JAK1/JAK3 | [6] |

| IL-13 induced STAT6 phosphorylation in NHLF cells | pSTAT6 | ~37 | JAK1/JAK2/Tyk2 | [6] |

| IL-6 induced STAT3 phosphorylation in hPBMCs | pSTAT3 | 73 | JAK1/JAK2 | [4] |

| GM-CSF induced STAT5 phosphorylation in hPBMCs | pSTAT5 | 659 | JAK2 | [4] |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7] This pathway is a primary route for signal transduction for over 50 cytokines and growth factors.[8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, the receptor, and downstream STAT proteins.[9] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[3] Tofacitinib, by binding to the ATP-binding site of JAKs, prevents the phosphorylation and activation of STATs, thereby modulating the immune response.[1]

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a representative method for determining the IC50 of Tofacitinib against isolated JAK enzymes using a fluorescence-based assay.[5]

Objective: To quantify the concentration of Tofacitinib required to inhibit 50% of the enzymatic activity of a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Synthetic peptide substrate

-

Adenosine triphosphate (ATP)

-

Tofacitinib

-

Kinase assay buffer

-

EDTA solution

-

Fluorescence-based detection reagent

-

Microplate reader

Procedure:

-

Prepare a stock solution of Tofacitinib in dimethyl sulfoxide (B87167) (DMSO) and perform serial dilutions to create a range of concentrations.

-

In a microplate, pre-incubate the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Stop the reaction by adding an EDTA solution.

-

Add the detection reagent, which will generate a fluorescent signal proportional to the amount of phosphorylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of kinase inhibition for each Tofacitinib concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tofacitinib concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a biochemical kinase assay to determine Tofacitinib IC50.

Cellular Phospho-STAT (pSTAT) Assay (Ex Vivo)

This protocol describes a general method for assessing the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in cells using flow cytometry.[10][11]

Objective: To determine the IC50 of Tofacitinib for the inhibition of a specific cytokine-induced STAT phosphorylation event in a cellular context.

Materials:

-

Cell line of interest or primary cells (e.g., PBMCs)

-

Cell culture medium

-

Tofacitinib

-

Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against phospho-STAT (pSTAT) and total STAT

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency. For some experiments, serum-starve the cells overnight.

-

Treat the cells with a range of Tofacitinib concentrations for a specified pre-incubation period.

-

Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

-

Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.

-

Analyze the level of STAT phosphorylation in the cell population using a flow cytometer.

-

Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated, vehicle-treated control.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the Tofacitinib concentration.

Caption: Workflow for a cellular pSTAT assay to assess Tofacitinib's inhibitory activity.

Structural Basis of Selectivity

The selectivity of Tofacitinib for different JAK isoforms is determined by its interactions with the amino acid residues within the ATP-binding pocket of the kinase domain. While the ATP-binding sites of the JAK family members are highly conserved, subtle differences can be exploited for inhibitor selectivity.[12] Molecular dynamics simulations have shown that Tofacitinib forms strong hydrogen bonds with key glutamic acid and leucine (B10760876) residues in the hinge region of JAK1, JAK2, and JAK3.[13] The differential binding affinities are influenced by the overall conformation and accessibility of the binding pocket in each JAK isoform.[14]

Conclusion

Tofacitinib is a potent inhibitor of JAK1 and JAK3, with a slightly lower potency for JAK2. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway has been well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and further investigate the therapeutic potential and selectivity profile of Tofacitinib and other JAK inhibitors. Rigorous in vitro and cellular characterization is essential for elucidating the precise on- and off-target effects of these compounds and for the development of next-generation JAK inhibitors with improved selectivity and safety profiles.

References

- 1. ptmasterguide.com [ptmasterguide.com]

- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. community.the-hospitalist.org [community.the-hospitalist.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oral Janus Kinase Inhibitor CP-690550 (Tofacitinib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-690550, commercially known as Tofacitinib (B832). It is a novel, orally administered small molecule designed to modulate the immune system by inhibiting the Janus kinase (JAK) family of enzymes. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of its core biological pathways.

Core Mechanism of Action

CP-690550 exerts its immunomodulatory effects by targeting the intracellular JAK-STAT signaling pathway, a critical cascade for a multitude of cytokines and growth factors involved in immune cell development, proliferation, and function.[1][2] Cytokine binding to their corresponding receptors triggers the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate both themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[2][3]

CP-690550 functions as a competitive inhibitor at the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This blockade disrupts the signaling of numerous cytokines integral to lymphocyte activation, proliferation, and function, including those that signal through the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] While initially developed with the aim of selectively targeting JAK3, further studies revealed that CP-690550 inhibits JAK1, JAK2, and JAK3, with a functional preference in cellular environments for pathways involving JAK1 and JAK3 over those exclusively dependent on JAK2.[3][6][7]

Data Presentation: Quantitative Summaries

The following tables summarize the quantitative data for CP-690550 from various in vitro and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Source |

|---|---|---|

| JAK1 | 112 | [8] |

| JAK2 | 20 | [8] |

| JAK3 | 1 |[8] |

IC₅₀: Half maximal inhibitory concentration.

Table 2: Cellular Activity of CP-690550

| Assay | Cell Type | Stimulus | Measured Effect | IC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| T-Cell Proliferation | Human T-Cell Blasts | IL-2 | Proliferation | 11 | [8] |

| Cell Proliferation | HUO3 Cells | GM-CSF | Proliferation | 324 | [4] |

| Mixed Lymphocyte Reaction | Human PBMCs | - | Proliferation | 87 | [8] |

| CD69 Expression | Human NK & CD8+ T-Cells | IL-15 | CD69 Expression | 48 | [8] |

| STAT1 Phosphorylation | RA Fibroblast-Like Synoviocytes | IL-6 | pSTAT1 | 23 | [8][9] |

| STAT3 Phosphorylation | RA Fibroblast-Like Synoviocytes | IL-6 | pSTAT3 | 77 |[8][9] |

Table 3: Phase II/III Clinical Efficacy in Rheumatoid Arthritis (RA) at 12-24 Weeks

| Study | Dose | Patient Population | Primary Endpoint | Result vs. Placebo | Source |

|---|---|---|---|---|---|

| Phase II | 5 mg BID | Inadequate Response to MTX/Biologics | ACR20 at Week 6 | 70.5% vs. 29.2% (P < 0.001) | [10] |

| Phase II | 15 mg BID | Inadequate Response to MTX/Biologics | ACR20 at Week 6 | 81.2% vs. 29.2% (P < 0.001) | [10] |

| Phase II (Japan) | 5 mg BID | Inadequate Response to MTX | ACR20 at Week 12 | 96.3% vs. 14.3% (P < 0.0001) | [11] |

| Phase II (Japan) | 10 mg BID | Inadequate Response to MTX | ACR20 at Week 12 | 80.8% vs. 14.3% (P < 0.0001) | [11] |

| ORAL Scan (Phase III) | 5 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [12][13] |

| ORAL Scan (Phase III) | 10 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [12][13] |

| ORAL Standard (Phase III) | 5 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [14] |

| ORAL Standard (Phase III) | 10 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [14] |

| ORAL Step (Phase III) | 5 mg BID | Inadequate Response to TNF Inhibitor | ACR20 at Month 3 | Statistically Significant Improvement | [14] |

| ORAL Step (Phase III) | 10 mg BID | Inadequate Response to TNF Inhibitor | ACR20 at Month 3 | Statistically Significant Improvement |[14] |

ACR20: American College of Rheumatology 20% improvement criteria. BID: Twice daily. MTX: Methotrexate (B535133).

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to characterize CP-690550.

3.1. In Vitro JAK Kinase Assay This assay quantifies the direct inhibitory effect of CP-690550 on isolated JAK enzymes.

-

Enzyme Source: Recombinant catalytic domains of human JAK1, JAK2, and JAK3, often expressed as GST-fusion proteins in baculovirus-infected Sf9 insect cells and purified via affinity chromatography.[8]

-

Substrate: A synthetic polypeptide, such as polyglutamic acid-tyrosine (4:1), is coated onto microplate wells.[8]

-

Procedure:

-

The substrate-coated plates are washed.

-

The purified JAK enzyme is added to the wells along with a kinase buffer (e.g., 50 mM HEPES, 125 mM NaCl, 24 mM MgCl₂) containing ATP.[8]

-

CP-690550 is added at various concentrations.

-

The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).[8]

-

The plates are washed to stop the reaction.

-

-

Detection: The level of substrate phosphorylation is measured using a standard ELISA with an anti-phosphotyrosine antibody.[8] The IC₅₀ value is then calculated from the dose-response curve.

3.2. Cellular STAT Phosphorylation Assay This assay measures the ability of CP-690550 to inhibit cytokine-induced signaling within a cellular context.

-

Cell Source: Purified primary cells, such as human or mouse CD4+ T cells, or cell lines are used.[6][15]

-

Procedure:

-

Cells are pre-incubated with varying concentrations of CP-690550 or a vehicle control (DMSO).[15]

-

A specific cytokine (e.g., IL-2, IL-6, IFN-γ) is added to stimulate the corresponding JAK-STAT pathway for a short duration (e.g., 15-20 minutes).[6][15][16]

-

The stimulation is stopped, and cell lysates are prepared.

-

-

Detection: The levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) are quantified relative to total STAT or a loading control (e.g., β-actin).[9][15] This can be done by:

3.3. Phase III Clinical Trial Protocol (General Outline) The efficacy and safety of CP-690550 in conditions like rheumatoid arthritis were established through large, randomized, controlled trials.

-

Design: Typically double-blind, placebo-controlled, multi-center studies.[11][18]

-

Patient Population: Patients with moderate-to-severe active rheumatoid arthritis who have had an inadequate response to prior treatments, such as methotrexate (MTX) or TNF inhibitors.[12][14][18]

-

Intervention: Patients are randomized to receive different doses of CP-690550 (e.g., 5 mg or 10 mg twice daily) or a placebo, often in combination with a stable background therapy like MTX.[11][12][14]

-

Primary Endpoints: The primary measure of efficacy is typically the American College of Rheumatology 20% (ACR20) response rate at a specified time point (e.g., 3 or 6 months).[11][12][14] Other key primary endpoints may include changes in the Health Assessment Questionnaire Disability Index (HAQ-DI) and rates of low disease activity or remission (DAS28-4(ESR) <2.6).[12][14]

-

Duration: Initial treatment periods are typically 3-6 months, with many studies including long-term extension phases.[14][18]

Pharmacokinetics and Metabolism

-

Absorption: CP-690550 is rapidly absorbed following oral administration.[5] It has an oral bioavailability of approximately 74%.[19]

-

Metabolism: The drug is extensively metabolized, with non-renal elimination accounting for about 70% of its total clearance.[5] The primary metabolic pathway is mediated by cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP2C19.[5][19]

-

Elimination: The remaining 30% of the dose is excreted unchanged in the urine.[5][19] In vitro and in vivo studies have shown that CP-690550 has a low potential to inhibit or induce major CYP enzymes, suggesting a low likelihood of influencing the metabolism of co-administered drugs.[5][20]

Therapeutic Applications and Development

CP-690550 was developed by Pfizer for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[21][22] It has undergone extensive clinical trials and has received regulatory approval for several indications, including:

-

Psoriatic Arthritis (PsA)[1]

-

Ulcerative Colitis (UC)[1]

-

Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA)[1]

The development of CP-690550 marked a significant advancement in rheumatology and immunology, introducing a new class of oral targeted therapies that offer an alternative to injectable biologic agents.[14]

Conclusion

CP-690550 (Tofacitinib) is a potent, orally available Janus kinase inhibitor that effectively modulates the immune response by blocking key cytokine signaling pathways. Its mechanism of action, centered on the inhibition of JAK1 and JAK3, leads to the suppression of STAT-mediated gene transcription, thereby reducing inflammation and disease activity in various autoimmune conditions. Preclinical data established its inhibitory profile, and extensive phase II and III clinical trials have confirmed its efficacy and manageable safety profile in rheumatoid arthritis and other immune-mediated disorders. This technical guide provides a foundational understanding of CP-690550 for professionals engaged in drug discovery, clinical research, and the broader scientific community.

References

- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles | MDPI [mdpi.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. apexbt.com [apexbt.com]

- 5. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The safety and efficacy of a JAK inhibitor in patients with active rheumatoid arthritis: Results of a double-blind, placebo-controlled phase IIa trial of three dosage levels of CP-690,550 versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. researchgate.net [researchgate.net]

- 16. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tofacitinib (CP-690,550) in patients with rheumatoid arthritis receiving methotrexate: twelve-month data from a twenty-four-month phase III randomized radiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]

- 20. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

The JAK-STAT Signaling Pathway and the Inhibitory Action of CP-690,550 (Tofacitinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, hematopoiesis, and cellular proliferation. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases. CP-690,550, now widely known as tofacitinib (B832), is a potent, orally bioavailable small molecule inhibitor of the JAK family of enzymes. This technical guide provides an in-depth overview of the JAK-STAT pathway, the mechanism of action of tofacitinib, its inhibitory profile, clinical efficacy in key indications, and detailed protocols for relevant in vitro and cellular assays.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific transmembrane receptor. This ligand-receptor interaction induces receptor dimerization, bringing the receptor-associated JAKs into close proximity, facilitating their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby modulating gene transcription.[1]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokines utilize distinct combinations of JAKs, leading to the activation of specific STAT proteins and tailored cellular responses.

Figure 1: The canonical JAK-STAT signaling pathway.

Mechanism of Action of CP-690,550 (Tofacitinib)

Tofacitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions as a competitive inhibitor of the adenosine (B11128) triphosphate (ATP) binding site on the catalytic domain of JAK enzymes. By occupying the ATP binding pocket, tofacitinib prevents the phosphorylation of JAKs, thereby blocking their activation and interrupting the downstream signaling cascade. This inhibition of JAK activity prevents the phosphorylation and subsequent activation of STAT proteins, leading to a reduction in the transcription of pro-inflammatory cytokines and other mediators involved in the pathogenesis of autoimmune diseases.

Figure 2: Mechanism of action of Tofacitinib.

Quantitative Data: Inhibitory Profile and Clinical Efficacy

In Vitro Inhibitory Activity of Tofacitinib

The inhibitory potency of tofacitinib against the different JAK isoforms has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a preferential inhibition of JAK1 and JAK3 over JAK2 and TYK2.

| Target | Assay Type | IC50 (nM) |

| JAK1 | Enzymatic Assay | 1.7 - 15 |

| JAK2 | Enzymatic Assay | 1.8 - 71 |

| JAK3 | Enzymatic Assay | 0.75 - 55 |

| TYK2 | Enzymatic Assay | 16 - 472 |

Data compiled from multiple sources.

Clinical Efficacy of Tofacitinib

Tofacitinib has demonstrated significant efficacy in the treatment of several autoimmune diseases. The following tables summarize key clinical trial data for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (Month 3)

| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |

| Placebo + MTX | 25 - 33 | 9 - 13 | 3 - 6 |

| Tofacitinib 5 mg BID + MTX | 50 - 60 | 26 - 36 | 10 - 15 |

| Tofacitinib 10 mg BID + MTX | 56 - 66 | 32 - 44 | 13 - 20 |

Data from pooled analysis of Phase III trials in patients with an inadequate response to methotrexate (B535133) (MTX).[2][3]

Table 3: Efficacy of Tofacitinib in Psoriatic Arthritis (Week 12/16)

| Treatment Group | PASI75 Response Rate (%) | PGA Response ('clear' or 'almost clear') (%) |

| Placebo | 2.0 - 11.4 | 9.0 - 15.0 |

| Tofacitinib 5 mg BID | 25.0 - 46.0 | 24.5 - 47.1 |

| Tofacitinib 10 mg BID | 59.2 - 66.7 | 59.2 - 68.2 |

PASI75 denotes a 75% reduction in the Psoriasis Area and Severity Index. PGA is the Physician's Global Assessment.[4][5]

Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (Induction and Maintenance)

| Endpoint | Time Point | Tofacitinib 10 mg BID (%) | Placebo (%) |

| Clinical Remission (Induction) | Week 8 | 16.6 - 18.5 | 3.6 - 8.2 |

| Clinical Response (Induction) | Week 8 | 55.9 - 61.8 | 28.6 - 32.8 |

| Clinical Remission (Maintenance) | Week 52 | 34.3 - 40.6 | 11.1 |

Data from the OCTAVE Induction 1 & 2 and OCTAVE Sustain trials.[6]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Principle: A recombinant JAK enzyme is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., tofacitinib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

-

Add the JAK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Figure 3: Workflow for an in vitro JAK kinase inhibition assay.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Principle: Cells are pre-treated with the test compound and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein. The level of STAT phosphorylation is quantified on a single-cell basis using a flow cytometer.

Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line)

-

Cell culture medium

-

Cytokine (e.g., IL-2, IL-6, IFN-γ)

-

Test compound (e.g., tofacitinib) dissolved in DMSO

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5-Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Culture and harvest the cells.

-

Pre-incubate the cells with serial dilutions of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells by adding ice-cold methanol.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Wash the cells and resuspend them in an appropriate buffer for flow cytometry.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-STAT signal for each treatment condition.

-

Calculate the percent inhibition and determine the IC50 value.

Figure 4: Workflow for a cellular STAT phosphorylation assay.

Conclusion

CP-690,550 (tofacitinib) is a well-characterized inhibitor of the JAK-STAT signaling pathway with proven clinical efficacy in a range of autoimmune and inflammatory diseases. Its mechanism of action, centered on the competitive inhibition of ATP binding to JAK enzymes, provides a targeted approach to modulating the immune response. The quantitative data on its inhibitory profile and clinical effectiveness, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working in this field. A thorough understanding of the JAK-STAT pathway and the tools to study its modulation are essential for the continued development of novel and improved therapies for immune-mediated disorders.

References

- 1. Efficacy and safety of tofacitinib in patients with active rheumatoid arthritis: review of key Phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]

- 3. Efficacy of tofacitinib in patients with rheumatoid arthritis stratified by background methotrexate dose group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tofacitinib in the management of active psoriatic arthritis: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tofacitinib treatment for plaque psoriasis and psoriatic arthritis: A meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of tofacitinib treatment in ulcerative colitis | Gastroenterología y Hepatología (English Edition) [elsevier.es]

Tofacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes, developed as a targeted immunomodulator and disease-modifying therapy for several inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PA), and ulcerative colitis (UC).[1][2][3] The pathogenesis of these diseases involves a dysregulated immune response characterized by the overexpression of multiple inflammatory cytokines.[4] Many of these cytokines transduce their signals through the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[4][5] Tofacitinib's therapeutic efficacy stems from its ability to modulate this critical signaling cascade, thereby interrupting the effects of numerous pro-inflammatory cytokines.[4][5] This guide provides a detailed examination of tofacitinib's mechanism of action, its quantitative effects on cytokine signaling, and the experimental protocols used to characterize its activity.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to changes in gene expression. This pathway is central to hematopoiesis and immune cell function. The core components of this pathway are the JAKs, a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STATs, a family of seven transcription factors (STAT1-4, STAT5A, STAT5B, and STAT6).[1][4][5]

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface.[1][5] This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[1][6] The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the cytokine receptor's intracellular domain.[5] STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs.[1] Upon phosphorylation, STATs dimerize, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][5]

Tofacitinib's Mechanism of Action

Tofacitinib functions by directly inhibiting the activity of JAK enzymes. It acts as an ATP-competitive inhibitor, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STAT proteins.[7] By blocking this critical step, tofacitinib effectively modulates the entire downstream signaling cascade.

The drug exhibits a degree of selectivity among the JAK family members. It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1] This selectivity is significant because different cytokines rely on specific pairings of JAKs for signal transduction. For instance, many cytokines crucial for lymphocyte activation and function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, signal through the common gamma chain (γc) receptor, which pairs JAK1 with JAK3.[1][4][8] By potently inhibiting both JAK1 and JAK3, tofacitinib broadly suppresses the signaling of these key immune mediators.[1][8] Inhibition of JAK1 also attenuates signaling from pro-inflammatory cytokines like IL-6 and interferons (IFNs).[8]

Quantitative Analysis of Tofacitinib's Inhibitory Potency

The inhibitory activity of tofacitinib is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

Table 1: Tofacitinib IC50 Values for JAK Kinase Inhibition

This table summarizes the IC50 values of tofacitinib against various JAK enzyme combinations in in vitro kinase assays. Lower values indicate greater potency.

| JAK Combination | IC50 (nM) | Reference(s) |

| JAK1/JAK3 | 56 | |

| JAK1/JAK2 | 406 | |

| JAK2/JAK2 | 1377 | |

| JAK1 | 1.7 - 3.7 | [9] |

| JAK2 | 1.8 - 4.1 | [9] |

| JAK3 | 0.75 - 1.6 | [9] |

Data compiled from biochemical assays.

Table 2: Tofacitinib IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation

This table presents the cellular potency of tofacitinib, measured by its ability to inhibit STAT phosphorylation induced by specific cytokines in various human cell types.

| Cytokine Stimulus (Pathway) | Cell Type | Phosphorylated STAT | IC50 (nM) | Reference(s) |

| IL-2 (JAK1/JAK3) | CD4+ T Cells | pSTAT5 | 11 - 22 | [10] |

| IL-4 (JAK1/JAK3) | CD4+ T Cells | pSTAT6 | 11 - 22 | [10] |

| IL-15 (JAK1/JAK3) | NK Cells | pSTAT5 | 8 - 22 | [10] |

| IL-21 (JAK1/JAK3) | CD4+ T Cells | pSTAT3 | 11 - 22 | [10] |

| IL-6 (JAK1/JAK2/TYK2) | Healthy Subjects (Blood) | pSTAT3 | 119 | [10] |

| IL-7 (JAK1/JAK3) | Healthy Subjects (Blood) | pSTAT5 | 79.1 | [10] |

| IFN-γ (JAK1/JAK2) | Monocytes | pSTAT1 | > Upadacitinib/Baricitinib | [11] |

| IFN-α (JAK1/TYK2) | Monocytes | pSTAT1/3/5 | > Upadacitinib/Baricitinib | [11] |

Data compiled from cellular assays, primarily using flow cytometry.

Impact on Specific Cytokine Signaling Pathways

Tofacitinib's broad efficacy is a result of its ability to simultaneously inhibit multiple cytokine pathways. In vivo studies in rheumatoid arthritis patients have confirmed that tofacitinib treatment significantly decreases both constitutive and cytokine-induced STAT phosphorylation across various pathways and cell types, with inhibition rates ranging from 10% to 73%.[12]

-

Interleukin-6 (IL-6) Signaling: IL-6 is a pleiotropic cytokine with a major role in inflammation. It signals through a receptor complex associated with JAK1, JAK2, and TYK2, leading primarily to the phosphorylation of STAT3.[6] Tofacitinib effectively inhibits IL-6-mediated STAT3 phosphorylation.[10] In patients with RA, tofacitinib treatment has been shown to reduce serum levels of IL-6.[3][13]

-

Interferon (IFN) Signaling: Type I (IFN-α/β) and Type II (IFN-γ) interferons are critical for antiviral responses and immune regulation. IFN-γ signals via JAK1 and JAK2 to activate STAT1.[8] Tofacitinib blocks IFN-regulated gene expression and has been shown to inhibit IFN-γ-induced STAT1 phosphorylation.[8][14][15]

-

Common Gamma Chain (γc) Cytokine Signaling: The γc family (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) is fundamental for lymphocyte development, proliferation, and function.[8] These cytokines all utilize the γc receptor subunit, which recruits JAK3, in combination with other receptor-specific subunits that associate with JAK1.[4][8] Tofacitinib's potent inhibition of JAK1 and JAK3 makes it a powerful suppressor of this entire family of cytokines.[1][10]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 of tofacitinib against a specific JAK enzyme.

-

Objective: To measure the in vitro inhibitory activity of tofacitinib on JAK2 and JAK3 kinase activity.[16]

-

Materials:

-

Methodology:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the JAK enzyme, substrate, and kinase buffer.

-

Inhibitor Addition: Add serial dilutions of tofacitinib or vehicle control (DMSO) to the wells.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.[16]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[16]

-

Data Acquisition: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the ADP generated and thus, the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of tofacitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol: Phosphoflow Cytometry for STAT Phosphorylation

This protocol details the measurement of cytokine-induced STAT phosphorylation in whole blood and its inhibition by tofacitinib.

-

Objective: To quantify the inhibitory effect of tofacitinib on IL-2-induced STAT5 phosphorylation in T lymphocytes.[17]

-

Materials:

-

Freshly collected whole blood (EDTA anticoagulant)

-

Tofacitinib stock solution (in DMSO)

-

Cytokine for stimulation (e.g., recombinant human IL-2, IL-6, IFN-α)[18]

-

Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, cold methanol)[12][17]

-

Fluorochrome-conjugated antibodies: anti-pSTAT (e.g., pSTAT5-pY694), cell surface markers (e.g., CD3, CD4), and isotype controls.[17]

-

Wash Buffer (PBS with 2% FBS)

-

Flow cytometer

-

-

Methodology:

-

In Vitro Blockade: Aliquot 100 µL of whole blood per condition. Add desired concentrations of tofacitinib (e.g., 1 µM) or vehicle control. Incubate for 1 hour at 37°C.[18]

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., 100 ng/mL IL-2) to the appropriate tubes. Include an unstimulated control. Incubate for 15-20 minutes at 37°C.[17]

-

Fixation and Lysis: Immediately fix the cells and lyse red blood cells by adding a lyse/fix buffer. Incubate for 10 minutes at 37°C.[12]

-

Permeabilization: Wash the cells, then resuspend in ice-cold permeabilization buffer (e.g., methanol) and incubate on ice for 30 minutes.[17]

-

Intracellular Staining: Wash cells to remove the permeabilization buffer. Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (anti-pSTAT and surface markers) in wash buffer.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[17]

-

Final Wash: Wash cells twice with wash buffer and resuspend in buffer for analysis.

-

Data Acquisition & Analysis: Acquire data on a flow cytometer. Gate on specific cell populations (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each sample.[17]

-

Protocol: Western Blotting for STAT Phosphorylation

This protocol describes how to assess changes in STAT phosphorylation in cell lysates via Western blot.

-

Objective: To determine the effect of tofacitinib on cytokine-induced STAT3 phosphorylation in a cultured cell line.[7][19]

-

Materials:

-

Adherent or suspension cell line (e.g., Ishikawa cells, HaCaT keratinocytes)[19][20]

-

Tofacitinib

-

Cytokine for stimulation (e.g., IL-6, IFN-γ)

-

Lysis Buffer (e.g., RIPA) with added protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT3 (pY705), anti-total-STAT3, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment, PVDF membrane, transfer apparatus.

-

Chemiluminescent substrate and imaging system.

-

-

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Serum-starve cells overnight to reduce basal signaling. Pre-treat cells with various concentrations of tofacitinib or vehicle for 1-2 hours.

-

Stimulation: Add the appropriate cytokine to stimulate the pathway of interest for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape adherent cells and collect lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to confirm equal loading and assess total protein levels.[7]

-

Analysis: Quantify band intensities to determine the relative change in STAT phosphorylation with tofacitinib treatment.

-

Conclusion

Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway with functional selectivity for JAK1 and JAK3. By blocking the activation of STAT proteins, it effectively suppresses the signaling of a wide array of cytokines integral to the pathogenesis of autoimmune and inflammatory diseases. The quantitative data from both biochemical and cellular assays confirm its potent inhibitory activity. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced effects of tofacitinib and other JAK inhibitors on cytokine signaling networks, facilitating the continued development of targeted therapies for immune-mediated disorders.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ard.bmj.com [ard.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunosuppressive Properties of Tofacitinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tofacitinib (formerly CP-690,550) is an orally administered, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes. It represents a significant advancement in the treatment of autoimmune and inflammatory diseases by targeting the intracellular signaling pathways of numerous cytokines critical to the immune response. This technical guide provides a comprehensive overview of the immunosuppressive properties of Tofacitinib, detailing its mechanism of action, effects on innate and adaptive immunity, and the transcriptional changes it induces. The content herein synthesizes data from biochemical assays, in vitro cellular studies, and clinical trials to offer a detailed resource for the scientific community.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a principal signaling cascade for over 50 cytokines and growth factors, making it central to immune cell development, activation, and function. The pathway consists of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins (STAT1-4, STAT5A, STAT5B, and STAT6). The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Activated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and immune defense.

CP-690,550 (Tofacitinib): A Targeted Immunomodulator for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-690,550, commercially known as Tofacitinib (B832), is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] Developed by Pfizer, it represents a significant advancement in the treatment of autoimmune diseases by targeting the intracellular signaling pathways that orchestrate the inflammatory response.[2][3] Unlike biologic agents that target extracellular cytokines, Tofacitinib acts as a targeted immunomodulator by interrupting the cytokine signaling cascade from within the cell.[4] This guide provides a comprehensive technical overview of CP-690,550, including its mechanism of action, quantitative pharmacological data, key experimental protocols, and visualizations of its core pathways.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate immune cell function, proliferation, and differentiation.[1][5] The pathway is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[6]

The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK proteins into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[7]

Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing their phosphorylation and activation.[1] This blockade halts the entire downstream signaling cascade, preventing the phosphorylation of STATs and the subsequent transcription of pro-inflammatory genes.[5][8] While initially designed as a selective JAK3 inhibitor, further studies revealed that Tofacitinib is a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[8][9][10] This broad activity allows it to interfere with the signaling of a wide range of cytokines crucial to the autoimmune response.[11][12]

Quantitative Data

The pharmacological profile of CP-690,550 has been extensively characterized through biochemical and cellular assays, as well as numerous clinical trials.

Table 1: Biochemical Kinase Selectivity Profile of CP-690,550

This table summarizes the inhibitory potency of Tofacitinib against isolated Janus kinase enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 1-112 | [13][14][15] |

| JAK2 | 5-20 | [14][15][16] |

| JAK3 | 1-5 | [13][14][15] |

| TYK2 | 16-34 | [13] |

| Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[15][17] |

Table 2: Cellular Activity of CP-690,550

This table presents the IC50 values of Tofacitinib in various cell-based assays, reflecting its functional potency in a more biologically relevant context.

| Assay | Cell Type / System | IC50 (nM) | Reference(s) |

| IL-2 induced T-cell proliferation | Human T-cell blasts | 11 | [14] |

| IL-15 induced CD69 expression | Human NK and CD8+ T cells | 48 | [14] |

| IL-6 induced STAT1 phosphorylation | Murine FDCP-EpoR cells | 23 | [14] |

| IL-6 induced STAT3 phosphorylation | Murine FDCP-EpoR cells | 77 | [14] |

| IL-7 induced STAT5 phosphorylation | Healthy Human Subjects (ex vivo) | 79.1 | [18] |

| IL-6 induced STAT3 phosphorylation | Healthy Human Subjects (ex vivo) | 119 | [18] |

| Mixed Lymphocyte Reaction | Human PBMCs | 87 | [14] |

| IL-2/4/15/21 induced STAT phosphorylation | Human CD4+ T cells | 11-22 | [18] |

Table 3: Summary of Phase 3 Clinical Efficacy in Rheumatoid Arthritis (RA)

The following table summarizes key efficacy endpoints from pivotal Phase 3 clinical trials in patients with moderate-to-severe active RA.

| Study | Patient Population | Treatment Arm (Tofacitinib) | Primary Endpoint | Result | Reference(s) |

| ORAL Standard | MTX-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 6 months | 51.5% (vs. 25.3% Placebo) | [19][20] |

| 10 mg BID | ACR20 Response Rate @ 6 months | 61.8% (vs. 25.3% Placebo) | [19][20] | ||

| ORAL Step | TNF Inhibitor-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 3 months | Statistically Significant vs. Placebo | [19] |

| 10 mg BID | ACR20 Response Rate @ 3 months | Statistically Significant vs. Placebo | [19] | ||

| ORAL Scan | MTX-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 6 months | Met primary endpoint | [4] |

| 10 mg BID | ACR20 Response Rate @ 6 months | Met primary endpoint | [4] | ||

| ACR20: American College of Rheumatology 20% improvement criteria. BID: twice daily. MTX: Methotrexate. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of JAK inhibitors. Below are protocols for key experiments used to characterize CP-690,550.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of CP-690,550 required to inhibit 50% of the enzymatic activity of a specific isolated JAK kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3 catalytic domain) and a corresponding peptide substrate are diluted in an appropriate kinase assay buffer.[14][17]

-

Compound Preparation: CP-690,550 is serially diluted in DMSO to create a range of concentrations. A vehicle control (DMSO only) is included.[1]

-

Reaction Setup: The assay is typically performed in a 96- or 384-well microplate. The JAK enzyme, peptide substrate, and serially diluted CP-690,550 are added to the wells and pre-incubated.[15]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for the specific enzyme).[17]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[17][21]

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[15]

Cellular STAT Phosphorylation Assay

Objective: To assess the inhibitory effect of CP-690,550 on cytokine-induced STAT phosphorylation in a cellular context.

Methodology (using Flow Cytometry):

-

Cell Preparation: Isolate primary cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood or use a relevant cell line.[22][23]

-

Compound Incubation: Aliquot cells into tubes or a 96-well plate. Pre-incubate the cells with various concentrations of CP-690,550 (or vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[24]

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess pSTAT3, or IFN-γ to assess pSTAT1) to the cell suspensions to induce JAK-STAT signaling. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[9][22]

-

Fixation and Permeabilization: Stop the stimulation by immediately fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state. Subsequently, permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.[22]

-

Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-AF647). Cell surface markers can be co-stained to identify specific cell populations (e.g., CD4 for T-helper cells).[8][22]

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the target cell population.[9]

-

Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percent inhibition is calculated relative to the cytokine-stimulated vehicle control. The IC50 is determined by plotting percent inhibition against the log of the inhibitor concentration.[25]

Animal Model: Collagen-Induced Arthritis (CIA)

Objective: To evaluate the in vivo efficacy of CP-690,550 in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., DBA/1 mice or Lewis rats) by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA), followed by a booster immunization 21 days later.[26][27]

-

Treatment Protocol: Once arthritis is established (typically indicated by a clinical score based on paw swelling and redness), animals are randomized into treatment groups. CP-690,550 is administered orally, once or twice daily, at various doses. A vehicle control group is included.[11][26]

-

Efficacy Assessment:

-

Clinical Scoring: Animals are monitored several times a week for signs of arthritis. Disease severity is assessed using a macroscopic scoring system (e.g., 0-4 scale per paw).

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

-

Terminal Analysis: At the end of the study, animals are euthanized.

-

Histopathology: Joint tissues are collected, fixed, decalcified, and stained (e.g., with H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Serum or plasma can be collected to measure levels of inflammatory cytokines and biomarkers. Joint tissue can be processed to measure the expression of inflammatory genes or levels of phosphorylated STAT proteins.[11][26]

-

-

Data Analysis: Statistical comparisons are made between the vehicle-treated and CP-690,550-treated groups for all efficacy parameters.

CP-690,550 (Tofacitinib) is a pivotal targeted immune-modulator that has transformed the treatment landscape for several autoimmune diseases. Its mechanism of action, centered on the potent inhibition of the JAK-STAT signaling pathway, provides a clear rationale for its efficacy. The extensive body of quantitative data from biochemical, cellular, and clinical studies underscores its pharmacological profile as a pan-JAK inhibitor with a preference for JAK1 and JAK3. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Tofacitinib and the next generation of JAK inhibitors, facilitating further research and development in this critical therapeutic area.

References

- 1. benchchem.com [benchchem.com]

- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 7. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]